An In-depth Technical Guide to Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a substituted pyrazole compound. While specific experimental data for this molecule is limited in publicly available literature, its properties can be estimated based on data from closely related compounds and predictive models.
Table 1: Chemical and Physical Properties of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate and Related Compounds
| Property | Value | Source/Comment |
| IUPAC Name | ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate | - |
| CAS Number | 5775-90-6 | [1] |
| Molecular Formula | C₈H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 247.09 g/mol | [1] |
| Appearance | Off-white solid (predicted) | Based on similar compounds[2] |
| Melting Point | 42-46 °C (for non-brominated analog*) | |
| Boiling Point | N/A | Data not available |
| Density | 1.576 ± 0.06 g/cm³ (Predicted for isomer) | [2] |
| pKa | 10.31 ± 0.50 (Predicted for isomer) | [2] |
| Solubility | Soluble in organic solvents (general) | Based on chemical structure |
*Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate **Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Spectral Data
Table 2: Expected Spectral Characteristics
| Spectrum | Expected Peaks and Features |
| ¹H NMR | - Singlet for the N-CH₃ group. - Singlet for the C5-CH₃ group. - Quartet for the -OCH₂CH₃ group. - Triplet for the -OCH₂CH₃ group. |
| ¹³C NMR | - Peaks corresponding to the pyrazole ring carbons. - Peaks for the two methyl groups (N-CH₃ and C5-CH₃). - Peaks for the ethyl ester group (-OCH₂CH₃ and C=O). - Carbon attached to bromine will show a downfield shift. |
| IR (Infrared) | - C=O stretching vibration of the ester group (~1700-1730 cm⁻¹). - C-N and C=C stretching vibrations of the pyrazole ring. - C-H stretching and bending vibrations. - C-Br stretching vibration. |
| Mass Spec. | - Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a bromine-containing compound. - Fragmentation pattern corresponding to the loss of the ethoxy group, ethyl group, and other fragments. |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is not explicitly detailed in the searched literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted pyrazoles.[6][7][8][9] The most common approaches involve the bromination of a pyrazole precursor or the construction of the pyrazole ring from acyclic precursors.
3.1. Experimental Protocol: Synthesis via Bromination of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This method involves the direct bromination of the corresponding non-brominated pyrazole.
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate (if bromine was used).
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate.
3.2. Purification
The primary method for purification is silica gel column chromatography. The polarity of the eluent system (e.g., hexane/ethyl acetate mixture) should be optimized based on TLC analysis. Recrystallization from a suitable solvent system could be an alternative or subsequent purification step if the product is a solid at room temperature.
Biological Activity and Potential Applications
While there is no specific information on the biological activity of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, the pyrazole scaffold is a well-known pharmacophore in medicinal chemistry.[10][11] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anti-inflammatory: Some pyrazole analogs are known to be inhibitors of cyclooxygenase-2 (COX-2).[10]
-
Antimicrobial: Various substituted pyrazoles have shown antibacterial and antifungal properties.[11]
-
Antitumor: Certain pyrazole derivatives have been investigated as potential anticancer agents.[11]
-
Enzyme Inhibition: Pyrazole-based compounds have been identified as inhibitors of enzymes such as lactate dehydrogenase (LDHA), which is a target in cancer therapy.[12]
The presence of a bromine atom can enhance the biological activity of a molecule by increasing its lipophilicity and acting as a site for metabolic transformation or specific interactions with biological targets.
Given the diverse biological activities of the pyrazole nucleus, ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
Visualizations
5.1. Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate via bromination.
Caption: General workflow for the synthesis and purification of the target compound.
5.2. Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of the synthesized compound.
References
- 1. ethyl 4-bromo-1,5-dimethyl-pyrazole-3-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate CAS#: 6076-14-8 [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 9. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. digitalrepository.unm.edu [digitalrepository.unm.edu]
